5-bromo-N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide
Overview
Description
5-bromo-N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide is a useful research compound. Its molecular formula is C21H17Br2N3O3 and its molecular weight is 519.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 518.96162 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Functionalized Compounds : The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has been researched for their potential biological activities. These compounds were synthesized via reactions involving furan-2-carbonyl chloride and bromoaniline, followed by arylating processes (Siddiqa et al., 2022).
- Crystal Structure Analysis : The crystal structure of related compounds like 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide, which shares similarities in molecular structure, has been studied to understand the molecular orientation and bonding characteristics (Galešić & Vlahov, 1990).
Biological and Pharmacological Activities
- Antimicrobial and Antifungal Properties : Derivatives of furanones, including those structurally related to 5-bromo-N-(3-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide, have been evaluated for their antifungal activities against various yeast and mold strains. Some derivatives have shown promising results against strains like Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).
- Antiprotozoal Effects : Compounds structurally similar to this compound have been investigated for their antiprotozoal properties. These studies have revealed the potential of such compounds in treating protozoal infections (Ismail et al., 2004).
Chemical Properties and Reactions
- Photochemical Synthesis : Research has been conducted on the photochemical synthesis of phenyl-2-thienyl derivatives, which is relevant to understanding the chemical behavior and synthetic pathways of similar furan-based compounds (Antonioletti et al., 1986).
- Chemical Synthesis Techniques : Studies on efficient room-temperature copper(I) mediated 5-endo radical cyclizations are relevant for the synthesis of furan-based compounds. These techniques are crucial for constructing complex molecular architectures (Clark et al., 1999).
Applications in Organic Synthesis
- Building Blocks for Asymmetric Synthesis : Furan-based compounds, including oxazol-4-ones, have been utilized as building blocks for the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. This indicates the versatility of furan derivatives in organic synthesis (Trost et al., 2004).
- Synthesis of Diimino-Furans : The palladium-catalyzed cyclization of bromoacrylamides with isocyanides to produce substituted 2,5-diimino-furans highlights the chemical reactivity and synthetic potential of furan derivatives (Jiang et al., 2014).
Properties
IUPAC Name |
5-bromo-N-[3-[(E)-N-[[2-(4-bromophenyl)acetyl]amino]-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3O3/c1-13(25-26-20(27)11-14-5-7-16(22)8-6-14)15-3-2-4-17(12-15)24-21(28)18-9-10-19(23)29-18/h2-10,12H,11H2,1H3,(H,24,28)(H,26,27)/b25-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZPCDOUWYBCC-DHRITJCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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